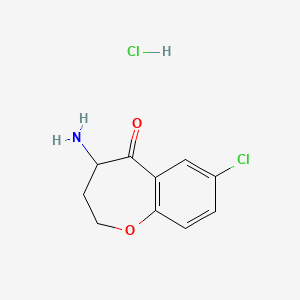
4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride involves the conversion of 2,3,4,5-tetrahydro-1-benzoxepin-5-one to the desired product through a series of chemical reactions.
Starting Materials
2,3,4,5-tetrahydro-1-benzoxepin-5-one, Sodium hydride, Chlorine gas, Ammonium chloride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Dissolve 2,3,4,5-tetrahydro-1-benzoxepin-5-one in ethanol and add sodium hydride to the solution. Stir the mixture at room temperature for several hours to form the sodium salt of the compound., Step 2: Bubble chlorine gas through the solution to chlorinate the compound. The reaction should be monitored by TLC until complete., Step 3: Add ammonium chloride to the solution to quench any remaining chlorine gas. Filter the solution to remove any solids., Step 4: Acidify the solution with hydrochloric acid to protonate the amine group. Extract the product with ethyl acetate and wash the organic layer with water., Step 5: Basify the aqueous layer with sodium hydroxide and extract the product with ethyl acetate. Combine the organic layers and dry over magnesium sulfate., Step 6: Concentrate the solution and precipitate the product with hydrochloric acid in ethanol. Filter the product and dry under vacuum to obtain 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride.
特性
IUPAC Name |
4-amino-7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGGXVTKHDGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Cl)C(=O)C1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B7905587.png)
![7-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B7905595.png)
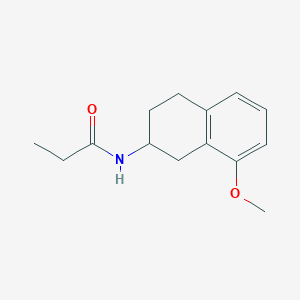
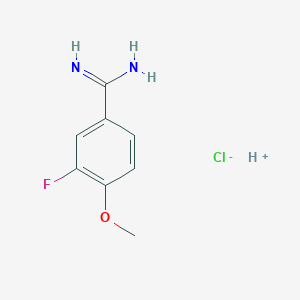
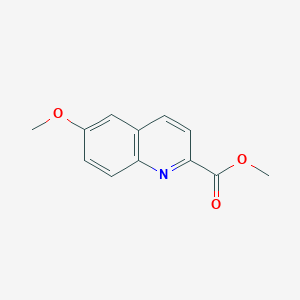
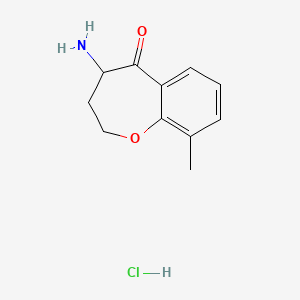
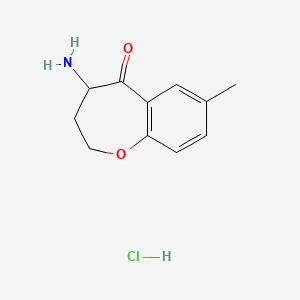
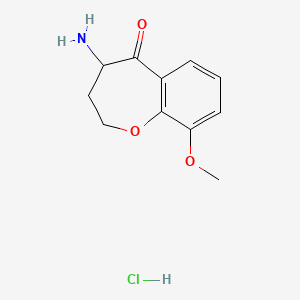
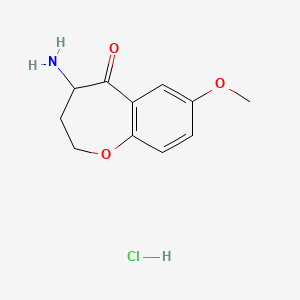
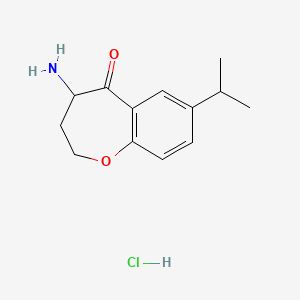
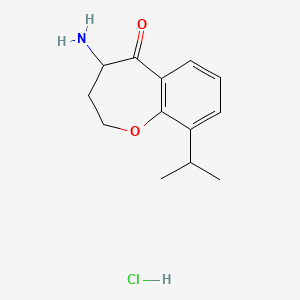
![4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride](/img/structure/B7905679.png)
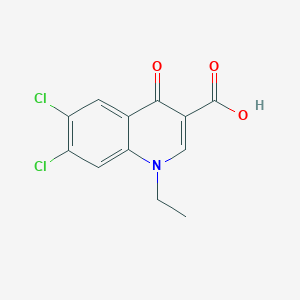
![4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B7905687.png)